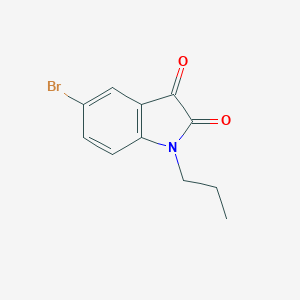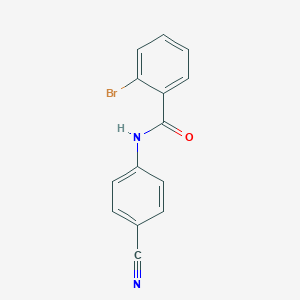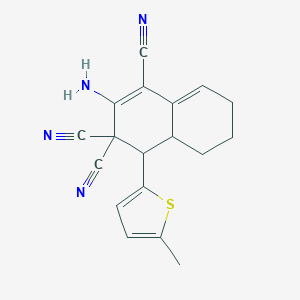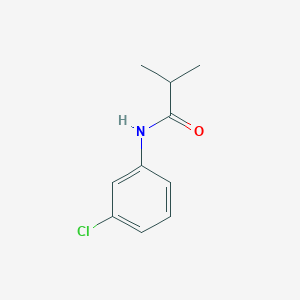
N-(2-Ethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethylphenyl)benzamide (NEPB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NEPB is a member of the benzamide family of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of N-(2-Ethylphenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(2-Ethylphenyl)benzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of inflammation and cell differentiation.
Biochemical and Physiological Effects
N-(2-Ethylphenyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(2-Ethylphenyl)benzamide has been shown to have anti-cancer properties. Studies have shown that N-(2-Ethylphenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis. N-(2-Ethylphenyl)benzamide has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-Ethylphenyl)benzamide for lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(2-Ethylphenyl)benzamide has been shown to have a range of biological activities, making it a versatile compound for scientific research. However, one limitation of N-(2-Ethylphenyl)benzamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on N-(2-Ethylphenyl)benzamide. One area of research is the development of N-(2-Ethylphenyl)benzamide-based drugs for the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Ethylphenyl)benzamide and to identify specific pathways that it targets. Finally, research is needed to explore the potential of N-(2-Ethylphenyl)benzamide as a tool for studying the role of inflammation and cell differentiation in disease.
In conclusion, N-(2-Ethylphenyl)benzamide is a promising compound for scientific research due to its potential therapeutic applications and range of biological activities. Further research is needed to fully understand its mechanism of action and to explore its potential as a tool for studying disease pathways.
Synthesemethoden
N-(2-Ethylphenyl)benzamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-ethylphenylamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using techniques such as column chromatography or recrystallization. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethylphenyl)benzamide has been shown to have a range of potential therapeutic applications. One area of research that has received significant attention is its anti-inflammatory properties. Studies have shown that N-(2-Ethylphenyl)benzamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, N-(2-Ethylphenyl)benzamide has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Eigenschaften
CAS-Nummer |
78987-16-3 |
|---|---|
Produktname |
N-(2-Ethylphenyl)benzamide |
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
N-(2-ethylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,16,17) |
InChI-Schlüssel |
NSDKDLAEYFSRJC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
78987-16-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



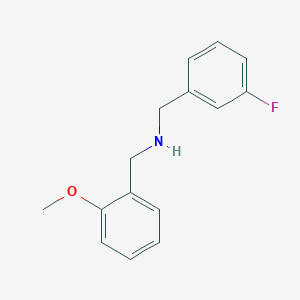

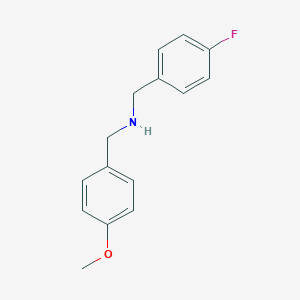
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)



![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
